molecular formula C10H13NO2 B11955792 6-[1-(2-Hydroxyethylamino)ethylidene]cyclohexa-2,4-dien-1-one CAS No. 42592-31-4

6-[1-(2-Hydroxyethylamino)ethylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B11955792
CAS No.: 42592-31-4
M. Wt: 179.22 g/mol
InChI Key: HCKRCDKBTNEERR-UHFFFAOYSA-N
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Description

6-[1-(2-Hydroxyethylamino)ethylidene]cyclohexa-2,4-dien-1-one is a Schiff base derivative featuring a cyclohexa-2,4-dien-1-one core substituted with a 2-hydroxyethylamino ethylidene group.

Properties

CAS No.

42592-31-4

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-[N-(2-hydroxyethyl)-C-methylcarbonimidoyl]phenol

InChI

InChI=1S/C10H13NO2/c1-8(11-6-7-12)9-4-2-3-5-10(9)13/h2-5,12-13H,6-7H2,1H3

InChI Key

HCKRCDKBTNEERR-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCO)C1=CC=CC=C1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-(2-Hydroxyethylamino)ethylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of cyclohexa-2,4-dien-1-one with 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 50-60°C. The reaction mixture is stirred for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-[1-(2-Hydroxyethylamino)ethylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

6-[1-(2-Hydroxyethylamino)ethylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[1-(2-Hydroxyethylamino)ethylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with target molecules, influencing their activity. The compound may also undergo metabolic transformations that enhance its biological effects .

Comparison with Similar Compounds

The structural and functional properties of 6-[1-(2-Hydroxyethylamino)ethylidene]cyclohexa-2,4-dien-1-one can be contextualized by comparing it with closely related derivatives. Below is a detailed analysis of key analogs:

Structural Derivatives of Cyclohexa-2,4-dien-1-one

Table 1: Comparative Analysis of Cyclohexa-2,4-dien-1-one Derivatives
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-Hydroxyethylamino ethylidene C₉H₁₂N₂O₂ 180.21 Potential ligand for metal coordination; enhanced solubility due to hydroxyethyl group.
6-{[(2,3-Dihydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one 2,3-Dihydroxypropylamino methylidene C₁₀H₁₃NO₄ 211.22 Exhibits intramolecular hydrogen bonding; crystallizes in monoclinic system (P2₁/c space group) .
6-{[(2,3-Dihydroxypropyl)amino]methylidene}-4-nitrocyclohexa-2,4-dien-1-one 2,3-Dihydroxypropylamino + nitro group C₁₀H₁₂N₂O₅ 240.22 Nitro group enhances electron-withdrawing effects; used in crystallographic studies (monoclinic, P2₁/c) .
6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one 2-Hydroxy-5-methylanilino + nitro group C₁₃H₁₂N₂O₄ 260.25 Planar molecular geometry; forms π-π interactions in crystal packing . Applied in coordination chemistry with transition metals.
(6Z)-6-[(tert-Butylamino)methylidene]cyclohexa-2,4-dien-1-one tert-Butylamino methylidene C₁₁H₁₅NO 177.25 Bulkier tert-butyl group reduces solubility in polar solvents; used in Cu(II) complexes (e.g., Cu(TBS)₂) .
Salicylaldehyde hydrazone Hydrazinomethylidene C₇H₆N₂O 134.13 Forms stable chelates with metals; used in analytical chemistry for metal ion detection .

Key Observations

Electronic Effects: The introduction of electron-withdrawing groups (e.g., nitro in C₁₃H₁₂N₂O₄) stabilizes the enolate form of the cyclohexadienone core, enhancing its ability to coordinate with metals . Hydroxyethyl or dihydroxypropyl substituents improve solubility in polar solvents due to hydrogen-bonding capabilities .

Crystallographic Behavior: Derivatives like 6-{[(2,3-dihydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one exhibit distinct hydrogen-bonding networks, influencing their crystal packing and stability . Planarity in nitro-substituted analogs (e.g., C₁₃H₁₂N₂O₄) facilitates π-π stacking, critical for solid-state applications .

Coordination Chemistry: The tert-butylamino derivative forms stable Cu(II) complexes (Cu(TBS)₂), leveraging steric bulk to modulate reactivity . Schiff bases like salicylaldehyde hydrazone are versatile ligands for transition metals, with applications in catalysis and material science .

Ligand Design and Metal Complexation

  • Hydroxyethylamino Derivative: The 2-hydroxyethylamino group in the target compound enables chelation via the N,O donor sites, making it suitable for synthesizing luminescent or redox-active metal complexes .
  • Nitro-Substituted Analogs : The nitro group in compounds like C₁₃H₁₂N₂O₄ enhances ligand rigidity, improving selectivity in metal ion binding .

Biological Activity

6-[1-(2-Hydroxyethylamino)ethylidene]cyclohexa-2,4-dien-1-one is a chemical compound notable for its unique structure and potential biological activities. With a molecular formula of C₁₁H₁₃N₃O and a molecular weight of approximately 203.24 g/mol, this compound features a cyclohexadiene core with hydroxyethylamino substituents that enhance its reactivity and interactions within biological systems .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of both amino and hydroxy groups in its structure suggests potential roles in enzyme inhibition and receptor modulation. Compounds with similar structures have demonstrated activities such as:

  • Antioxidant properties : Protecting cells from oxidative stress.
  • Antimicrobial effects : Inhibiting the growth of bacteria and fungi.
  • Anticancer activity : Inducing apoptosis in cancer cells through various pathways.

Comparative Biological Activities

To better understand the biological implications, a comparison can be made with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
6-{1-[2-(Sulfanylethyl)amino]ethylidene}cyclohexa-2,4-dien-1-oneContains sulfanyl groupPotentially different reactivity due to sulfur presence
(6E)-6-[1-(Benzylamino)ethylidene]cyclohexa-2,4-dien-1-oneBenzyl substituent instead of hydroxyethylMay exhibit different biological activities due to aromatic nature
6-[1-(Amino)ethylidene]cyclohexa-2,4-dien-1-oneLacks hydroxy groupSimplified structure may influence solubility and reactivity

Case Studies

Recent studies have explored the synthesis and evaluation of analogs of this compound. For instance, research on similar β-adrenoceptor agonists has shown significant effects on smooth muscle relaxation in vitro, indicating potential therapeutic applications in respiratory conditions such as asthma and COPD .

In a notable study, a compound structurally similar to this compound was tested for its agonistic effects on β-adrenoceptors, revealing an EC50 value of 24 pM, which indicates high potency . This suggests that modifications to the basic structure can lead to enhanced biological efficacy.

Synthesis Pathways

The synthesis of this compound can be achieved through multicomponent reactions involving starting materials like chalcones and aminoethanol. The reaction conditions are typically mild, which helps in preserving the functional groups critical for biological activity.

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